molecular formula C16H14F3NO B257293 N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzamide

N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzamide

Cat. No. B257293
M. Wt: 293.28 g/mol
InChI Key: WJIACDMHGDMSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzamide, also known as DMTF, is a synthetic compound that belongs to the class of benzamides. It has been widely studied for its potential applications in scientific research due to its unique properties and structure. In

Mechanism of Action

N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzamide's mechanism of action involves its interaction with sigma-1 receptors and voltage-gated sodium channels. It has been shown to increase the activity of sigma-1 receptors, which leads to the modulation of various downstream signaling pathways. N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzamide has also been shown to inhibit the activity of voltage-gated sodium channels, which results in the suppression of action potential generation and propagation in neurons.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzamide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity. In addition, N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzamide has been shown to have analgesic effects, reducing pain perception in animal models.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been shown to have a high affinity for sigma-1 receptors and voltage-gated sodium channels, making it a useful tool for studying these targets. However, N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzamide also has limitations, including its potential toxicity and lack of selectivity for sigma-1 receptors and voltage-gated sodium channels.

Future Directions

There are several future directions for research involving N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzamide. One area of interest is the development of more selective compounds that target sigma-1 receptors and voltage-gated sodium channels. Another area of interest is the investigation of N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzamide's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and chronic pain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzamide and its mechanism of action.

Synthesis Methods

N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenylamine with trifluoromethylbenzoyl chloride. The resulting product is then purified through recrystallization to obtain N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzamide in its pure form. This synthesis method has been optimized to produce high yields of N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzamide with high purity.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes, including neurotransmitter release, ion channel regulation, and cell survival. N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzamide has also been shown to modulate the activity of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons.

properties

Product Name

N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzamide

Molecular Formula

C16H14F3NO

Molecular Weight

293.28 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H14F3NO/c1-10-7-8-12(9-11(10)2)20-15(21)13-5-3-4-6-14(13)16(17,18)19/h3-9H,1-2H3,(H,20,21)

InChI Key

WJIACDMHGDMSKU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C

Origin of Product

United States

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